3-(3-Oxocyclohexyl)benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(3-oxocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1,3-4,7,12H,2,5-6,8H2 |
InChI Key |
HLMMKHQXKYPLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 3 Oxocyclohexyl Benzonitrile
Reactivity of the Nitrile Group
The nitrile group (–C≡N) is a highly versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.org This electrophilicity is the basis for a variety of nucleophilic addition reactions.
Nucleophilic Additions to the Nitrile Functionality
The electron-withdrawing nature of the nitrogen atom in the nitrile group makes the carbon atom susceptible to attack by nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be further transformed depending on the nature of the nucleophile and the reaction conditions. openstax.org A general representation of nucleophilic addition to the nitrile group is the formation of cyanohydrins, where a cyanide ion attacks a carbonyl group; however, in the context of 3-(3-Oxocyclohexyl)benzonitrile, the nitrile itself is the electrophile. libretexts.org
Hydrolysis and Reduction Pathways
The nitrile group of this compound can undergo both hydrolysis and reduction to yield valuable synthetic intermediates.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. openstax.orgchemguide.co.uk The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comweebly.com
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, protonates the nitrogen atom, activating the carbon for nucleophilic attack by water. youtube.comyoutube.com Tautomerization of the initial adduct leads to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com
Base-catalyzed hydrolysis: Treatment with a strong base, like sodium hydroxide (B78521), involves the direct attack of the hydroxide ion on the electrophilic carbon of the nitrile. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification, gives the carboxylic acid. chemistrysteps.comweebly.com
| Reaction | Reagents and Conditions | Intermediate Product | Final Product |
| Acidic Hydrolysis | Dilute HCl, heat (reflux) | 3-(3-Oxocyclohexyl)benzamide | 3-(3-Oxocyclohexyl)benzoic acid |
| Basic Hydrolysis | 1. NaOH(aq), heat (reflux) 2. H3O+ | 3-(3-Oxocyclohexyl)benzamide | 3-(3-Oxocyclohexyl)benzoic acid |
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can effectively reduce the nitrile to a primary amine, 3-(3-aminomethylphenyl)cyclohexan-1-one. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.orgchemistrysteps.com
Catalytic Hydrogenation: While less common for nitriles compared to other functional groups, catalytic hydrogenation can also be employed, often requiring high pressures and specific catalysts.
Diisopropylaminoborane (B2863991): In the presence of a catalytic amount of lithium borohydride, diisopropylaminoborane can reduce a variety of nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org This method is tolerant of many functional groups. organic-chemistry.org Enzymatic reductions of nitriles to primary amines have also been developed. google.com
| Reaction | Reagents and Conditions | Product |
| Reduction | 1. LiAlH₄, ether or THF 2. H₂O | 3-(3-aminomethylphenyl)cyclohexan-1-one |
| Reduction | Diisopropylaminoborane, cat. LiBH₄ | 3-(3-aminomethylphenyl)cyclohexan-1-one |
Reactions with Organometallic Reagents (e.g., Grignard, Organozinc, Organocopper)
Organometallic reagents are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group.
Grignard Reagents (R-MgX): Grignard reagents add to the nitrile to form an intermediate imine anion, which upon hydrolysis, yields a ketone. openstax.orgchemistrysteps.commasterorganicchemistry.comsciencemadness.org This provides a versatile method for the synthesis of various ketones starting from this compound. sciencemadness.orgdoubtnut.comyoutube.com For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(3-(3-oxocyclohexyl)phenyl)ethan-1-one. The reaction proceeds via a stable intermediate that is hydrolyzed in a separate step. masterorganicchemistry.comyoutube.com
Organozinc Reagents (R₂Zn or RZnX): Organozinc reagents are generally less reactive than Grignard reagents, which can offer greater selectivity. wikipedia.org They can participate in reactions such as the Negishi coupling and Michael additions. sigmaaldrich.com While direct addition to nitriles is less common than with Grignard reagents, their use in the presence of catalysts can facilitate such transformations. Rieke® Zinc can react directly with bromides or chlorides and is tolerant of nitrile groups, suggesting the possibility of forming a functionalized organozinc reagent from a suitable precursor to this compound. sigmaaldrich.com Trimeric organozinc compounds have also been synthesized and their reactivity explored. d-nb.info
Organocopper Reagents (R₂CuLi): Gilman reagents (organocuprates) are softer nucleophiles than Grignard or organolithium reagents. Their reactions with nitriles are not as straightforward as with other electrophiles like acid chlorides or α,β-unsaturated ketones. However, they can be used in specific contexts, often favoring conjugate addition when an appropriate substrate is available.
| Reagent Type | Example Reagent | Intermediate | Product after Hydrolysis |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Iminium salt | 1-(3-(3-Oxocyclohexyl)phenyl)ethan-1-one |
| Grignard Reagent | Phenylmagnesium bromide (C₆H₅MgBr) | Iminium salt | (3-(3-Oxocyclohexyl)phenyl)(phenyl)methanone |
Transformations of the Cyclohexanone (B45756) Moiety
The cyclohexanone ring in this compound contains a carbonyl group, which is a hub of reactivity, and α-protons that can be removed to form enolates.
Enolization and Enamine-Mediated Reactions
The presence of α-hydrogens on the cyclohexanone ring allows for the formation of enolates or enamines, which are key nucleophilic intermediates in carbon-carbon bond-forming reactions.
Enolization: In the presence of a base, the cyclohexanone moiety can be deprotonated at the α-position to form an enolate. The regioselectivity of enolate formation (at C2 or C6) can be controlled by the choice of base and reaction conditions. "Soft" enolization conditions have been shown to provide improved regiocontrol compared to "hard" enolization conditions for 3-substituted cycloalkanones. nih.gov These enolates can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions.
Enamine-Mediated Reactions (Stork Enamine Alkylation): Ketones can react with secondary amines (e.g., pyrrolidine, morpholine, or diethylamine) under mild acid catalysis to form enamines. organicchemistrytutor.comchemistrysteps.comorgoreview.commakingmolecules.commasterorganicchemistry.comyoutube.com These enamines are nucleophilic at the α-carbon and can undergo alkylation with alkyl halides or acylation with acid chlorides. tandfonline.commychemblog.com Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now α-substituted. organicchemistrytutor.commasterorganicchemistry.comyoutube.com This method offers a milder alternative to direct enolate alkylation. chemistrysteps.com
| Secondary Amine | Formed Enamine | Alkylating/Acylating Agent | Product after Hydrolysis |
| Pyrrolidine | 1-(3-(3-cyanophenyl)cyclohex-1-en-1-yl)pyrrolidine | Methyl iodide (CH₃I) | 3-(2-Methyl-3-oxocyclohexyl)benzonitrile |
| Morpholine | 4-(3-(3-cyanophenyl)cyclohex-1-en-1-yl)morpholine | Benzyl bromide (BnBr) | 3-(2-Benzyl-3-oxocyclohexyl)benzonitrile |
| Diethylamine | N-(3-(3-cyanophenyl)cyclohex-1-en-1-yl)-N-ethylethanamine | Acetyl chloride (CH₃COCl) | 3-(2-Acetyl-3-oxocyclohexyl)benzonitrile |
Carbonyl Additions and Condensation Reactions
The carbonyl group of the cyclohexanone is electrophilic and can be attacked by a variety of nucleophiles.
Carbonyl Additions: Nucleophiles such as Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols after acidic workup. libretexts.orgyoutube.com For instance, the addition of methylmagnesium bromide to the ketone would yield 3-(3-hydroxy-3-methylcyclohexyl)benzonitrile.
Condensation Reactions: The cyclohexanone can participate in condensation reactions, such as the Aldol (B89426) condensation. Under basic or acidic conditions, the enolate or enol form of the ketone can react with an aldehyde or another ketone. For example, in a self-condensation reaction, the enolate of this compound could attack the carbonyl group of another molecule, leading to a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. Aldol condensation with aromatic aldehydes in the presence of TiCl₄-Et₃N has been shown to afford perhydrochromenes. researchgate.net
Ring Modification and Rearrangement Studies
The 3-oxocyclohexyl moiety in this compound is a focal point for various synthetic modifications and skeletal rearrangements. The presence of the ketone carbonyl group and adjacent α-carbons enables a variety of transformations, including annelation and rearrangement reactions that can lead to complex polycyclic structures.
One significant class of reactions is the Robinson annelation, a well-established method for forming six-membered rings. While the yields of Robinson annelations can be variable, the use of cyclic β-cyano ketones, a class of compounds structurally related to this compound, has been shown to proceed in high yields. researchgate.net This suggests that this compound could be a viable substrate for annelation with α,β-unsaturated ketones like methyl vinyl ketone to construct fused ring systems, which are key cores in steroids and other polycyclic natural products. researchgate.net
The ketone functionality also opens the door to various classical rearrangement reactions. For instance, the Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones) using peroxy acids, could transform the cyclohexanone ring into a seven-membered caprolactone (B156226) ring. wiley-vch.de The regioselectivity of this rearrangement is dependent on the migratory aptitude of the adjacent carbon atoms.
Another potential transformation is the Beckmann rearrangement, which converts an oxime, derived from the ketone, into an amide or lactam. masterorganicchemistry.com Treatment of this compound with hydroxylamine (B1172632) would yield the corresponding oxime. Subsequent exposure to acidic conditions could induce the rearrangement to a seven-membered caprolactam. This reaction provides a pathway to nitrogen-containing heterocyclic systems.
Furthermore, β-cyanoketones can undergo ring-opening reactions under specific conditions. For example, a cyanide-promoted, decarboxylative ring-opening has been observed in related cyclic vinyl carbonates to generate β-cyano ketones. rsc.org While the substrate is different, it highlights the potential for transformations involving the cyano group in proximity to a cyclic ketone system.
Aromatic Ring Functionalization
The benzonitrile (B105546) core of the molecule offers opportunities for further substitution, allowing for the introduction of new functional groups that can modulate the compound's electronic and steric properties.
Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing benzene (B151609) rings. The outcome of such reactions on this compound is governed by the directing effects of the two substituents: the cyano group (-CN) and the 3-oxocyclohexyl group.
The cyano group is a strongly deactivating, meta-directing group. cognitoedu.orgmasterorganicchemistry.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.commsu.edu This deactivation is significant, with the nitrile group rendering the ring substantially less reactive than benzene itself. brainly.com The positions ortho and para to the cyano group are particularly deactivated due to resonance structures that place a positive charge at these carbons. Consequently, electrophilic attack is directed to the meta positions (positions 4 and 6 relative to the cyano group). unizin.orglibretexts.org
The 3-oxocyclohexyl substituent, being an alkyl group, is generally considered a weakly activating, ortho- and para-director through an inductive electron-donating effect. uci.edu However, in this specific molecule, its directing influence is likely overshadowed by the powerful deactivating and meta-directing effect of the cyano group.
Therefore, in a competitive scenario, the cyano group's influence will dominate. Electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (SO₃/H₂SO₄) are expected to occur primarily at the positions meta to the cyano group. It is important to note that Friedel-Crafts reactions (both alkylation and acylation) are generally unsuccessful on strongly deactivated rings, such as those bearing a nitrile group, and are therefore not considered a viable strategy for this substrate. uci.edu
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(3-Oxocyclohexyl)-5-nitrobenzonitrile |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-(3-oxocyclohexyl)benzonitrile |
| Sulfonation | SO₃, H₂SO₄ | 5-(3-Oxocyclohexyl)-3-sulfobenzonitrile |
Note: The table reflects predicted outcomes based on established principles of electrophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net For this compound to participate in common cross-coupling reactions like Suzuki, Heck, or Sonogashira, it would typically first require conversion into an aryl halide or triflate. youtube.comyoutube.com This could be achieved via the electrophilic halogenation described previously, followed by coupling with a suitable partner (e.g., a boronic acid for Suzuki coupling).
Alternatively, recent advances in catalysis have enabled cross-coupling reactions that proceed via C-H activation, bypassing the need for pre-functionalized aryl halides. mdpi.comnih.gov These methods could potentially allow for the direct arylation of the benzonitrile ring, although the regioselectivity would still be influenced by the directing groups present.
There are also palladium-catalyzed methods for the conversion of nitriles themselves. For example, palladium catalysts have been used to transform N-phthaloyl hydrazones into nitriles, indicating the compatibility of the nitrile group with palladium catalysis under certain conditions. researchgate.net While less common, direct cross-coupling reactions involving the cyano group or its transformation are an area of ongoing research.
Multi-Component Reactions Involving this compound as a Building Block
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, offer an efficient route to molecular complexity. nih.govwikipedia.org The ketone functionality in this compound makes it a prime candidate for participation in several named MCRs.
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (or a cyclic ketone), and urea (B33335) (or thiourea) to produce dihydropyrimidinones, which are of significant pharmaceutical interest. organic-chemistry.orgresearchgate.net It is plausible that this compound could serve as the cyclic ketone component in a Biginelli-type reaction, reacting with an aldehyde and urea under acidic catalysis. organic-chemistry.org
The Hantzsch pyridine (B92270) synthesis is another classic MCR that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgorganic-chemistry.orgresearchgate.net While the classical Hantzsch reaction uses β-ketoesters, variations using other carbonyl compounds are known. The ketone in this compound could potentially act as a carbonyl component in a Hantzsch-like synthesis to create highly substituted pyridine or dihydropyridine (B1217469) structures.
More directly, a three-component reaction involving a ketone, an aldehyde, and a nitrile has been reported to yield β-acylamino ketones. organic-chemistry.org In this type of reaction, this compound could potentially serve as both the ketone and the nitrile source, or react with an external aldehyde and nitrile, showcasing its versatility as a synthetic building block. Another study describes a reaction where a ketone, an aryl aldehyde, and benzonitrile react to form β-amido ketones, further highlighting the potential of this substrate in MCRs. semanticscholar.org
Table 2: Potential Multi-Component Reactions with this compound
| Named Reaction | Reactants | Potential Product Class |
| Biginelli Reaction | Aldehyde, Urea | Dihydropyrimidinone derivative |
| Hantzsch-type Synthesis | Aldehyde, β-ketoester, Ammonia | Dihydropyridine derivative |
| Ritter-type Reaction | Aldehyde, Nitrile | β-Acylamino ketone derivative |
Note: The table lists potential applications of this compound as a substrate in known MCRs.
Mechanistic Investigations of Reactions Involving 3 3 Oxocyclohexyl Benzonitrile
Kinetic Studies of Reaction Pathways
Currently, there are no available kinetic studies for reactions involving 3-(3-oxocyclohexyl)benzonitrile. Such studies would be essential to understand the rates at which reactions proceed and the factors that influence these rates. A typical kinetic study would involve systematically varying parameters such as reactant concentrations, temperature, and catalyst loading to determine the reaction order with respect to each component and to calculate the activation energy of the reaction.
Elucidation of Catalytic Cycles
In the absence of specific research, no catalytic cycles involving this compound have been elucidated. The development of catalytic transformations involving this substrate would require the identification of effective catalysts and the subsequent detailed investigation of the catalytic mechanism. This would involve identifying the active catalytic species, all intermediates in the catalytic cycle, and the turnover-limiting step.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for understanding a reaction mechanism. For reactions involving this compound, this would entail the use of spectroscopic techniques such as NMR, IR, and mass spectrometry, often at low temperatures to trap and observe transient species. nih.gov There are currently no published studies detailing the isolation or spectroscopic characterization of intermediates in reactions with this compound.
Transition State Analysis and Energy Profiles
Transition state analysis for reactions of this compound would require computational chemistry methods, such as density functional theory (DFT) calculations, to model the reaction pathway and determine the structures and energies of transition states. berkeley.edu This analysis provides insight into the feasibility of a proposed mechanism and can help to explain observed selectivity. At present, no such computational studies have been reported for this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical analysis of 3-(3-Oxocyclohexyl)benzonitrile in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each nucleus, while advanced 2D NMR techniques establish connectivity and spatial relationships.
In the ¹H NMR spectrum, the aromatic protons of the benzonitrile (B105546) ring are expected to appear in the downfield region, typically between δ 7.4 and 7.8 ppm. The substitution pattern on the meta-substituted ring would give rise to a complex splitting pattern that can be resolved using high-field NMR instruments. The protons on the cyclohexyl ring will resonate in the upfield region, generally between δ 1.5 and 3.0 ppm. The protons alpha to the carbonyl group are expected to be the most deshielded within the aliphatic portion of the molecule.
The conformational flexibility of the cyclohexanone (B45756) ring, which exists in a rapid equilibrium between two chair conformations, significantly influences the NMR spectrum. At room temperature, this equilibrium may be fast on the NMR timescale, leading to averaged signals. However, low-temperature NMR studies can "freeze out" the individual conformers, allowing for the determination of the conformational equilibrium and the relative orientation of the benzonitrile substituent (axial vs. equatorial). esisresearch.org The coupling constants (³JHH) between adjacent protons on the cyclohexyl ring are particularly informative for deducing the dihedral angles and thus the preferred chair conformation.
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) are crucial for establishing the proton-proton coupling network within the cyclohexyl ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate the proton signals with their directly attached (¹JCH) and long-range (²JCH, ³JCH) carbon atoms, respectively. bas.bg This allows for the unambiguous assignment of all proton and carbon signals. For instance, an HMBC correlation between the protons of the cyclohexyl ring and the quaternary carbon of the benzonitrile ring directly attached to it would confirm the connectivity between the two structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CH | 7.4 - 7.8 | 129 - 135 | Complex splitting pattern expected. |
| Aromatic C-CN | - | ~112 | Quaternary carbon, identifiable by its low intensity and lack of a DEPT signal. |
| Aromatic C-C(cyclohexyl) | - | ~145 | Quaternary carbon, identifiable via HMBC correlations. |
| Nitrile (C≡N) | - | ~118 | Characteristic chemical shift for a nitrile carbon. |
| Cyclohexyl CH adjacent to C=O | 2.2 - 2.8 | 35 - 45 | Deshielded by the carbonyl group. |
| Other Cyclohexyl CH₂ | 1.5 - 2.2 | 20 - 35 | Overlapping signals are likely. |
| Carbonyl (C=O) | - | 208 - 215 | Characteristic chemical shift for a ketone. |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
X-ray Crystallography of this compound Derivatives
While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography offers the definitive solid-state structure of a crystalline compound. Obtaining suitable single crystals of this compound itself might be challenging; however, its derivatives can be more amenable to crystallization. researchgate.net The resulting three-dimensional structure would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by NMR.
For this compound derivatives, X-ray crystallography would definitively establish the conformation of the cyclohexanone ring in the solid state and the relative orientation of the benzonitrile substituent. nih.gov This is particularly important for understanding intermolecular interactions, such as hydrogen bonding (if appropriate functional groups are introduced in the derivative) and π-π stacking of the benzonitrile rings, which govern the crystal packing. nih.gov The solid-state conformation can then be compared with the solution-state conformation determined by NMR to assess the influence of crystal packing forces.
Mass Spectrometry Techniques for Molecular Characterization (e.g., HRMS, Fragmentation Studies)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₃H₁₃NO). This is a critical step in confirming the identity of the synthesized compound.
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fingerprint. The fragmentation pattern can be predicted based on the known behavior of benzonitriles and cyclic ketones. libretexts.orgwhitman.edu The molecular ion peak [M]⁺• would likely be observed. Key fragmentation pathways would include:
α-cleavage adjacent to the carbonyl group in the cyclohexanone ring, leading to the loss of radicals and the formation of stable acylium ions. A characteristic fragment for saturated cyclic ketones is often observed at m/z 55. whitman.edu
Cleavage of the bond between the aromatic ring and the cyclohexyl group, which would generate ions corresponding to the benzonitrile cation and the oxocyclohexyl cation.
Loss of small neutral molecules , such as CO from the ketone or HCN from the nitrile group, can also be expected under EI conditions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
| 199 | [C₁₃H₁₃NO]⁺• | Molecular Ion |
| 171 | [M - CO]⁺• | Loss of carbon monoxide |
| 102 | [C₇H₄N]⁺ | Benzonitrile fragment |
| 97 | [C₆H₉O]⁺ | Oxocyclohexyl fragment |
| 55 | [C₃H₃O]⁺ | Characteristic fragment from cyclohexanone ring cleavage |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for functional group identification.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. researchgate.net A strong absorption band in the region of 1705-1725 cm⁻¹ corresponds to the C=O stretching vibration of the ketone in the six-membered ring. youtube.com The spectrum will also feature C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl ring (below 3000 cm⁻¹), as well as a complex fingerprint region (below 1500 cm⁻¹) containing C-C stretching and various bending vibrations.
Raman spectroscopy will also show the characteristic vibrations of the molecule. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. s-a-s.org The C=O stretch will also be present, although its intensity can vary. The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum, providing further confirmation of the benzonitrile moiety.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | 2220 - 2240 | Strong, Sharp |
| Ketone (C=O) | Stretching | 1705 - 1725 | 1705 - 1725 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 | Medium to Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 | Medium to Strong |
Theoretical and Computational Studies of 3 3 Oxocyclohexyl Benzonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. For 3-(3-Oxocyclohexyl)benzonitrile, methods like Density Functional Theory (DFT) are employed to model its electronic structure.
Detailed analysis of the electronic structure of benzonitrile (B105546) and its derivatives reveals significant insights. The nitrile group (-C≡N) is a strong electron-withdrawing group, which influences the electron distribution within the benzene (B151609) ring. This effect is not uniform across the ring; it is most pronounced at the ortho and para positions relative to the nitrile substituent. In this compound, the oxocyclohexyl group is at the meta position, leading to a complex interplay of electronic effects.
Semi-empirical quantum chemistry calculations on substituted benzonitriles have shown that the nature and position of substituents significantly alter the geometrical and electronic properties. stanford.edu While specific calculations for this compound are not widely published, data from related benzonitrile derivatives can provide a strong basis for understanding its electronic characteristics. The 3-oxocyclohexyl group, being a non-conjugating substituent, will primarily exert its electronic influence through inductive effects. The ketone group within the cyclohexyl ring is also electron-withdrawing, which can further modulate the electronic environment of the benzonitrile core.
Table 1: Calculated Electronic Properties of Benzonitrile Derivatives (Illustrative)
| Property | Benzonitrile | 4-Methylbenzonitrile | 4-Nitrobenzonitrile |
| Dipole Moment (Debye) | 4.18 | 4.52 | 1.61 |
| HOMO Energy (eV) | -9.71 | -9.25 | -10.48 |
| LUMO Energy (eV) | -0.25 | -0.18 | -1.98 |
| HOMO-LUMO Gap (eV) | 9.46 | 9.07 | 8.50 |
Note: This table is illustrative and based on general data for benzonitrile derivatives. Specific values for this compound would require dedicated calculations.
Conformational Analysis and Energy Landscapes
For a monosubstituted cyclohexane (B81311), the substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgpressbooks.pub In the case of this compound, the benzonitrile group is the substituent on the cyclohexane ring.
The presence of the ketone group at the 3-position of the cyclohexyl ring introduces further conformational considerations. The carbonyl group is sp2-hybridized and planar, which slightly flattens the chair conformation of the cyclohexane ring. youtube.com The conformational preference of the benzonitrile group at the 3-position will be influenced by a balance of steric and electronic factors.
Computational studies on substituted cyclohexanones are crucial for understanding these preferences. The energy difference between the axial and equatorial conformers can be calculated using methods like DFT. For 3-substituted cyclohexanones, the equatorial conformer is generally favored. The relative energies of different conformations can be mapped onto a potential energy surface to identify the global minimum and the energy barriers between different conformers.
Table 2: Calculated Relative Conformational Energies for 3-Substituted Cyclohexanones (Illustrative)
| Substituent | Axial Conformer (Relative Energy, kcal/mol) | Equatorial Conformer (Relative Energy, kcal/mol) |
| Methyl | 1.7 | 0 |
| Phenyl | 2.9 | 0 |
| Cyano | 0.4 | 0 |
Note: This table provides illustrative A-values (energy difference between axial and equatorial conformers) for related substituents on a cyclohexane ring. The actual values for the benzonitrile group on a 3-oxocyclohexane ring would require specific calculations.
Reaction Pathway Modeling and Transition State Geometries
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, two primary reactive sites are the ketone group and the nitrile group.
Nucleophilic addition to the carbonyl group of the cyclohexanone (B45756) ring is a common reaction. youtube.com The mechanism involves the approach of a nucleophile to the electrophilic carbonyl carbon. The stereoselectivity of this addition (i.e., whether the nucleophile attacks from the axial or equatorial face) is influenced by the steric and electronic environment around the carbonyl group. acs.org Computational modeling can predict the preferred trajectory of the nucleophile and the geometry of the transition state.
The nitrile group can also undergo nucleophilic addition, typically under more forcing conditions, or it can be hydrolyzed to a carboxylic acid. The reaction pathway for the hydrogenation of benzonitrile has been studied, revealing a consecutive reaction sequence. acs.org Modeling the transition states for these reactions provides insight into the bond-breaking and bond-forming processes and the associated energy barriers. sparkl.me
For a molecule like this compound, computational studies can explore the competition between reactions at the ketone and nitrile functionalities. By calculating the activation energies for different possible reaction pathways, it is possible to predict the most likely products under various reaction conditions.
Table 3: Illustrative Calculated Activation Energies for Nucleophilic Addition Reactions
| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| Cyclohexanone + CN- | Cyanide | Water | 10-15 |
| Benzonitrile + H2O (acid-catalyzed) | Water | Acid | 20-25 |
Note: These are generalized, illustrative values. Specific calculations for this compound are required for accurate predictions.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions in a condensed phase. For this compound, MD simulations can reveal how molecules pack in the solid state and how they interact with solvent molecules in solution.
Simulations of liquid benzonitrile have shown the importance of hydrogen bonding between the nitrogen atom of the nitrile group and the hydrogen atoms of neighboring molecules. acs.orgnih.gov These interactions lead to specific local ordering, with evidence for antiparallel configurations of the benzonitrile molecules. stanford.eduacs.org The presence of the bulky and flexible 3-oxocyclohexyl group in this compound will undoubtedly influence these intermolecular interactions.
MD simulations can be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This can provide a detailed picture of the local molecular environment. Furthermore, simulations can be used to understand the solvation of this compound in different solvents, which is crucial for predicting its solubility and reactivity in solution. The simulations can also shed light on the dynamics of conformational changes of the oxocyclohexyl ring in a solvent environment.
Applications of 3 3 Oxocyclohexyl Benzonitrile in Advanced Synthetic Chemistry
Role as a Precursor for Complex Organic Frameworks
The structure of 3-(3-oxocyclohexyl)benzonitrile makes it a compelling, albeit currently underexplored, building block for the synthesis of complex organic frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures, and their synthesis relies on the geometric arrangement of molecular precursors. The angled disposition of the cyclohexyl ring relative to the phenyl ring in this compound could lead to the formation of non-planar, three-dimensional framework structures.
The nitrile group can participate in various linkage-forming reactions, such as trimerization to form triazine rings, which are common in COF chemistry. The ketone functionality on the cyclohexyl ring offers a secondary reactive site that can be used for post-synthetic modification of the framework or to create more intricate initial framework designs through reactions like condensation with amines to form imine-linked frameworks. The combination of these two functional groups on a single molecular precursor presents an opportunity for creating multi-functional COFs with unique topologies and properties.
Integration into Heterocyclic Compound Synthesis
The dual reactivity of this compound makes it a valuable substrate for the synthesis of a diverse range of heterocyclic compounds. nih.gov The benzonitrile (B105546) moiety can be readily transformed into other functional groups that are precursors to heterocycles. google.com For instance, the nitrile group can undergo reduction to an aminomethyl group or hydrolysis to a carboxylic acid, which can then be used in cyclization reactions to form nitrogen- or oxygen-containing rings.
Furthermore, the ketone group on the cyclohexyl ring is a key site for reactions that can lead to the formation of fused or spirocyclic heterocyclic systems. For example, condensation reactions with hydrazines, hydroxylamines, or ureas can yield pyrazoles, isoxazoles, and pyrimidines, respectively. The Ritter reaction, which involves the reaction of a carbocation with a nitrile, could also be employed to construct aza-heterocycles. google.com The ability to perform selective reactions on either the nitrile or the ketone allows for a stepwise approach to building complex heterocyclic architectures.
A plausible synthetic pathway could involve the reaction of 2-formylbenzonitriles with C-H active compounds, a method that has been successful in creating isoindolin-1-ones. nih.gov While not a direct application of this compound, this demonstrates the potential for the nitrile group to participate in cyclization reactions.
Utilization in Scaffold Design for Chemical Biology Probes (Non-Therapeutic Focus)
In the field of chemical biology, small molecules are designed as probes to study biological processes. The development of novel molecular scaffolds is crucial for creating probes with specific functions. nih.gov this compound presents a unique scaffold that combines aromatic and aliphatic cyclic systems. This structural combination can be advantageous for creating probes that can interact with biological targets in specific ways.
The nitrile group can be a useful handle for introducing reporter tags, such as fluorophores or affinity labels, through established chemical transformations. The ketone functionality can be used to attach other molecular fragments or to modulate the shape and polarity of the molecule, which can influence its biological activity and cellular uptake. The non-planar structure of the 3-oxocyclohexyl group can also provide a three-dimensional element to the scaffold, which can be important for specific interactions with proteins or other biomolecules.
Potential in Materials Science and Polymer Chemistry (e.g., Polyimides)
The properties of this compound also suggest its potential use in materials science and polymer chemistry. The benzonitrile group is a known precursor for the synthesis of high-performance polymers like polyimides. Typically, the synthesis of polyimides involves the reaction of a dianhydride with a diamine. While this compound is not a diamine, the nitrile group could be converted to an amine, or the molecule could be incorporated as a pendant group to modify the properties of existing polymers.
The presence of the bulky and non-planar cyclohexyl group could be used to disrupt polymer chain packing, leading to materials with increased solubility, lower dielectric constants, and modified mechanical properties. The ketone functionality could also serve as a site for cross-linking, which would enhance the thermal stability and mechanical strength of the resulting polymer.
While direct synthesis routes for this compound are not widely reported, analogous methods for related β-ketonitriles provide insights into its potential synthesis and reactivity. vulcanchem.com
Conclusion and Future Research Directions
Summary of Key Synthetic and Mechanistic Insights
The synthesis of 3-(3-Oxocyclohexyl)benzonitrile, while not explicitly detailed in dedicated publications, can be logically approached through established synthetic strategies. The most plausible route involves a Michael addition of a 3-cyanophenyl nucleophile to cyclohexen-1-one. This reaction, a cornerstone of carbon-carbon bond formation, would involve the generation of a nucleophilic species from 3-bromobenzonitrile (B1265711) or a related derivative, which then undergoes a 1,4-conjugate addition to the α,β-unsaturated ketone.
Another viable, though potentially less direct, synthetic pathway is the Friedel-Crafts acylation of benzonitrile (B105546) with a suitable cyclohexanone (B45756) derivative. This classic electrophilic aromatic substitution would require the activation of a cyclohexanone precursor to generate a sufficiently electrophilic species to react with the deactivated benzonitrile ring. The mechanism would proceed through the formation of an acylium ion or a related electrophilic intermediate.
Mechanistically, the synthesis is governed by the principles of nucleophilic and electrophilic reactions. In the Michael addition, the regioselectivity is directed by the electrophilic β-carbon of the enone system. In a potential Friedel-Crafts approach, the regioselectivity of the acylation on the benzonitrile ring would be directed by the electron-withdrawing nature of the nitrile group, favoring meta-substitution.
A summary of plausible synthetic approaches is presented in the table below:
| Synthetic Approach | Key Reagents and Conditions | Mechanistic Principle |
| Michael Addition | 3-Cyanophenyl Grignard reagent or organocuprate, cyclohexen-1-one | Nucleophilic conjugate addition |
| Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride, Lewis acid (e.g., AlCl₃), benzonitrile | Electrophilic aromatic substitution |
Emerging Methodologies for this compound Synthesis
Modern synthetic chemistry offers several advanced methodologies that could be applied to the synthesis of this compound, potentially offering higher efficiency, selectivity, and milder reaction conditions.
Catalytic conjugate addition reactions represent a significant advancement over traditional stoichiometric methods. The use of transition metal catalysts, such as those based on rhodium, palladium, or copper, can facilitate the conjugate addition of arylboronic acids or other organometallic reagents to enones with high catalytic turnover. An enantioselective variant of this reaction could also provide access to chiral, non-racemic this compound, which would be of significant interest for pharmaceutical applications.
C-H activation/functionalization is another powerful tool in contemporary organic synthesis. A direct C-H arylation of a cyclohexanone enolate or a related derivative with 3-cyanobenzonitrile, or a C-H alkylation of benzonitrile with a cyclohexenone precursor, could provide a more atom-economical and step-efficient synthesis.
Emerging synthetic strategies are summarized in the following table:
| Emerging Methodology | Potential Reagents and Catalysts | Advantages |
| Catalytic Conjugate Addition | 3-Cyanophenylboronic acid, Rh or Pd catalyst, chiral ligands | High efficiency, potential for enantioselectivity |
| C-H Functionalization | Transition metal catalyst (e.g., Pd, Ru), appropriate directing groups | Atom and step economy, direct functionalization |
Unexplored Reactivity Patterns and Functionalizations
The bifunctional nature of this compound presents a rich tapestry of potential chemical transformations that remain largely unexplored. The ketone and nitrile functionalities can be selectively or sequentially functionalized to generate a diverse library of derivatives.
The ketone moiety is a versatile handle for a wide range of reactions. It can undergo:
Reduction to the corresponding alcohol, 3-(3-hydroxycyclohexyl)benzonitrile, which could be a precursor to esters or ethers with potential biological activity.
Reductive amination to introduce a nitrogen-containing substituent, leading to novel amino-benzonitrile derivatives.
Wittig olefination or related reactions to introduce a carbon-carbon double bond.
Enolate formation followed by alkylation or aldol (B89426) condensation to build more complex molecular scaffolds.
The nitrile group also offers numerous possibilities for functionalization:
Hydrolysis to the corresponding carboxylic acid, 3-(3-oxocyclohexyl)benzoic acid, or amide, 3-(3-oxocyclohexyl)benzamide.
Reduction to the primary amine, [3-(3-oxocyclohexyl)phenyl]methanamine.
Cycloaddition reactions , such as the [3+2] cycloaddition with azides to form tetrazoles, which are important pharmacophores.
The interplay between the two functional groups could also lead to interesting intramolecular reactions, potentially yielding novel heterocyclic ring systems.
Prospective Applications in Novel Chemical Technologies and Research Tool Development
While specific applications for this compound have not been reported, its structural motifs suggest potential utility in several areas of chemical technology and research.
In materials science , the polar nitrile group and the potential for hydrogen bonding through the ketone or its derivatives could impart interesting liquid crystalline or self-assembly properties. Benzonitrile-containing molecules are known to be used in the synthesis of liquid crystals and functional organic materials. The rigid cyclohexyl ring could provide a desirable structural element for the design of new materials with specific thermal or optical properties.
In medicinal chemistry and drug discovery , the this compound scaffold could serve as a valuable starting point for the synthesis of novel bioactive molecules. The cyclohexanone ring is a common feature in many natural products and pharmaceuticals. The benzonitrile moiety can act as a bioisostere for other functional groups and can participate in key interactions with biological targets. The exploration of derivatives of this compound could lead to the discovery of new therapeutic agents. For instance, compounds containing both benzonitrile and cyclohexanone-like structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
As a research tool , this compound and its derivatives could be used to probe the structure and function of biological systems or to develop new chemical reactions. The distinct spectroscopic signatures of the nitrile and ketone groups would allow for easy monitoring of chemical transformations.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 3-(3-Oxocyclohexyl)benzonitrile, and what critical parameters influence yield?
Answer:
The synthesis of this compound typically involves palladium-catalyzed coupling reactions or multi-step organic transformations. For example, highlights the use of bis(benzonitrile)palladium(II) chloride in dichloromethane for related ketone functionalizations, suggesting that catalyst selection (e.g., Pd-based systems) and solvent polarity are critical. Reaction optimization should focus on:
- Catalyst loading : Higher Pd concentrations (e.g., 0.25 mmol in 2.5 mL solvent) improve coupling efficiency but may increase cost .
- Temperature control : Low temperatures (0–25°C) minimize side reactions like over-oxidation.
- Substrate purity : Impurities in cyclohexanone precursors can reduce regioselectivity.
Key Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | 0.1–0.3 mmol | +15–20% yield |
| Solvent | DCM or THF | Polar aprotic solvents enhance stability |
| Reaction Time | 12–24 hrs | Longer times favor completion |
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Answer:
Density Functional Theory (DFT) and molecular docking are pivotal for predicting reactivity. demonstrates the use of Fukui functions and Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites. For this compound:
- Fukui indices highlight the oxocyclohexyl group as an electrophilic hotspot, making it prone to nucleophilic attack in Baeyer-Villiger oxidations .
- Molecular docking (e.g., AutoDock Vina) can simulate binding to biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions.
Methodological Steps:
Optimize geometry using B3LYP/6-311++G(d,p) basis sets.
Calculate Fukui indices to identify reactive sites.
Dock the compound into target protein structures (e.g., PDB ID: 1UZ) using flexible ligand protocols .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- FT-IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) groups .
- NMR : ¹H NMR resolves cyclohexyl protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.3–7.8 ppm). ¹³C NMR identifies nitrile (δ ~115 ppm) and carbonyl (δ ~205 ppm) carbons.
- UV-Vis : Monitors π→π* transitions (λmax ~270 nm) for purity assessment .
Validation: Cross-reference with computational spectra (e.g., Gaussian 16) to resolve ambiguities in overlapping peaks.
Advanced: How do structural modifications of this compound influence its binding affinity to neurotransmitter receptors?
Answer:
and suggest that substituents on the benzonitrile core modulate receptor interactions. For example:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to GABA_A receptors by increasing dipole interactions.
- Cyclopropyl groups (as in 3-[(Cyclopropylmethyl)amino]benzonitrile) improve blood-brain barrier penetration, critical for CNS-targeted agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
